Pazufloxacin Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

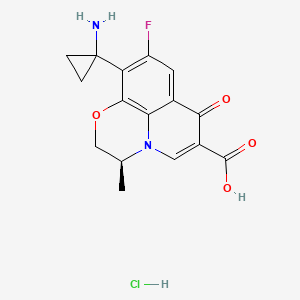

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4.ClH/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTPJMNSFKHJBR-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pazufloxacin Hydrochloride

This guide provides a comprehensive technical overview for the chemical synthesis and analytical characterization of Pazufloxacin Hydrochloride, a potent fourth-generation fluoroquinolone antibiotic. Designed for researchers, chemists, and drug development professionals, this document elucidates the causal chemistry behind the synthetic pathway and details the rigorous analytical workflows required to validate the final active pharmaceutical ingredient (API).

I. Strategic Approach to Pazufloxacin Synthesis

Pazufloxacin, with its characteristic tricyclic core and a unique C-10 aminocyclopropyl substituent, presents a distinct synthetic challenge.[1] The molecule's efficacy is intrinsically linked to its stereochemistry, specifically the (S)-configuration at the C-3 position of the oxazine ring. Therefore, a successful synthesis must be stereoselective and efficient.

The industrial synthesis of Pazufloxacin has evolved from longer, more complex routes to more streamlined processes.[2] Modern strategies converge on the late-stage introduction of the 1-aminocyclopropyl group onto a pre-formed (S)-configured tricyclic quinolone core. This approach avoids carrying the complex amine substituent through multiple steps and leverages a well-established, chirally-pure intermediate.[2]

The following workflow outlines an improved, industrially relevant synthetic pathway.

Caption: A streamlined synthetic pathway for Pazufloxacin Hydrochloride.

Detailed Synthetic Protocol & Mechanistic Rationale

The synthesis begins with the key intermediate, (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid (Compound 1 ), which provides the necessary stereochemistry and the core ring structure.

Step 1: Nucleophilic Substitution to form (S)-10-(cyanomethyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid (Compound 2)

-

Protocol:

-

To a solution of Compound 1 in dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (K₂CO₃) and ethyl cyanoacetate.

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) and monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture, quench with water, and acidify to precipitate the product.

-

Filter, wash with water, and dry to yield Compound 2 .

-

-

Causality: The C-10 position on the quinolone ring is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent fluorine and carbonyl groups. DMSO is selected as the solvent because its polar aprotic nature accelerates the rate of this SₙAr reaction, leading to higher yields and shorter reaction times.[2] Potassium carbonate acts as a base to deprotonate the ethyl cyanoacetate, forming the nucleophilic enolate.

Step 2: Cyclopropylation to form (S)-10-(1-cyanocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid (Compound 3)

-

Protocol:

-

Suspend Compound 2 in a suitable solvent like dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the α-carbon of the cyanomethyl group.

-

Slowly add 1,2-dibromoethane to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC/HPLC).

-

Work up the reaction by carefully quenching with water and acidifying to precipitate the product.

-

Filter, wash, and dry to obtain Compound 3 .[2]

-

-

Causality: This step constructs the crucial cyclopropyl ring via a tandem alkylation. The strong base (NaH) generates a carbanion which first attacks one carbon of 1,2-dibromoethane, displacing a bromide ion. A subsequent intramolecular cyclization occurs as the newly formed intermediate attacks the second brominated carbon, displacing the final bromide and forming the stable three-membered ring.

Step 3: Hofmann Rearrangement to form Pazufloxacin Free Base (Compound 4)

-

Protocol:

-

Prepare a cold (0°C) aqueous solution of sodium hydroxide.

-

Add a solution of sodium hypochlorite (NaClO, commercial bleach).

-

Slowly add Compound 3 to the cold alkaline hypochlorite solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.[2]

-

Gently heat the mixture (e.g., 70°C) for a short period to ensure complete reaction.[2]

-

Cool the solution and carefully adjust the pH to the isoelectric point (around pH 6-7) using concentrated hydrochloric acid to precipitate the Pazufloxacin free base.[2]

-

Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.

-

-

Causality: This is a modified Hofmann rearrangement (often termed Hofmann degradation) that converts the nitrile group, via an intermediate primary amide formed in situ under the basic hydrolytic conditions, into a primary amine with the loss of a carbon atom. The nitrile is first hydrolyzed to a carboxamide. The amide is then converted by the hypochlorite into an N-haloamide, which, upon deprotonation by the base, rearranges to an isocyanate. Finally, the isocyanate is hydrolyzed to yield the primary amine of the 1-aminocyclopropyl group. This elegant one-pot reaction accomplishes both hydrolysis and rearrangement.

Step 4: Formation of Pazufloxacin Hydrochloride (Compound 5)

-

Protocol:

-

Suspend the purified Pazufloxacin free base (Compound 4 ) in a suitable solvent such as ethanol or isopropanol.

-

Add a stoichiometric amount of concentrated hydrochloric acid while stirring.

-

The hydrochloride salt will precipitate out of the solution. Stir for a sufficient time to ensure complete salt formation.

-

Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final Pazufloxacin Hydrochloride API.

-

-

Causality: The primary amine of the 1-aminocyclopropyl group is basic and readily reacts with a strong acid like HCl in an acid-base reaction. This forms the ammonium salt, which is typically a more crystalline, stable, and water-soluble solid than the free base, making it ideal for pharmaceutical formulations.

II. Rigorous Characterization of Pazufloxacin Hydrochloride

Confirming the identity, purity, and quality of the synthesized Pazufloxacin Hydrochloride is paramount. A multi-technique analytical approach is required, as outlined by ICH guidelines.

Caption: A comprehensive workflow for the analytical characterization of Pazufloxacin HCl.

A. Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of Pazufloxacin and quantifying any process-related impurities.[5]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: An optimized isocratic or gradient mixture of an aqueous buffer and an organic modifier. A common system is a mixture of phosphate buffer (pH 4) and methanol (e.g., 50:50 v/v).[4][6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30°C.[6]

-

Detection: UV detection at the λmax of Pazufloxacin, typically 249 nm.[6][7]

-

Sample Preparation: Accurately weigh and dissolve the Pazufloxacin HCl sample in the mobile phase to a known concentration (e.g., 10-20 µg/mL).[6]

-

Injection Volume: 20 µL.[4]

Data Presentation: HPLC Method Validation Parameters

| Parameter | Typical Value/Range | Rationale & Significance |

| Linearity Range | 5 - 25 µg/mL[6] | Ensures the detector response is proportional to the analyte concentration. |

| Correlation Coeff. (r²) | > 0.998[6] | Indicates a strong linear relationship between concentration and response. |

| LOD (Limit of Detection) | ~0.8 µg/mL[4] | The lowest concentration of analyte that can be reliably detected. |

| LOQ (Limit of Quantitation) | ~2.4 µg/mL[4] | The lowest concentration that can be accurately and precisely quantified. |

| Accuracy (% Recovery) | 98 - 102%[4] | Measures the closeness of the experimental value to the true value. |

| Precision (% RSD) | < 2%[8] | Demonstrates the reproducibility of the method under the same conditions. |

B. Spectroscopic Structural Confirmation

Spectroscopic methods provide unambiguous confirmation of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. Expected signals include aromatic protons, the CH₂ and CH groups of the oxazine ring, the methyl group, and the characteristic high-field signals for the cyclopropyl protons.

-

¹³C NMR: Confirms the carbon skeleton of the molecule, including the distinct signals for the carbonyl carbons (acid and ketone) and the quaternary carbons of the aromatic system.

-

¹⁹F NMR: A single resonance is expected, confirming the presence and electronic environment of the fluorine atom on the quinolone core.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the protonated molecule [M+H]⁺, providing definitive evidence of the compound's identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies key functional groups. Characteristic absorption bands include a broad O-H stretch for the carboxylic acid, C=O stretches for the ketone and carboxylic acid functionalities, N-H stretches for the ammonium group, and C-F stretches.

-

UV-Visible Spectroscopy: Used for quantitative analysis, this method confirms the absorbance maximum (λmax) of the molecule, which is typically observed around 247-249 nm in 0.1N HCl.[7][9]

C. Physicochemical and Solid-State Characterization

-

Powder X-Ray Diffraction (PXRD): This technique is crucial for characterizing the solid-state nature of the API.[10] It provides a unique "fingerprint" of the crystalline form, which is essential for ensuring batch-to-batch consistency and identifying any potential polymorphism. The diffraction pattern can confirm the long-range molecular order of the hydrochloride salt.[10]

-

Melting Point: A sharp melting point is a primary indicator of high purity for a crystalline solid. The value is recorded and compared against a reference standard.

III. Conclusion

The synthesis and characterization of Pazufloxacin Hydrochloride require a blend of precise synthetic execution and rigorous analytical validation. The outlined synthetic route represents an efficient and scalable pathway, while the comprehensive characterization workflow ensures that the final API meets the stringent identity, purity, and quality standards demanded by the pharmaceutical industry. By understanding the causality behind each step—from the choice of solvent in a nucleophilic substitution to the selection of a mobile phase in HPLC—researchers can troubleshoot, optimize, and reliably produce this critical antibiotic.

References

- Synthesis of Pazufloxacin - Semantic Scholar. (n.d.).

- Validated Stability-indicating HPLC and Thin Layer Densitometric Methods for the Determination of Pazufloxacin: Application to Pharmaceutical - Longdom Publishing. (2014, April 25).

- Patel, K. M., & Suhagia, B. N. (2017). RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. International Journal of Pharmaceutical and Drug Analysis, 5(7), 249-255.

- RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. (2017, July 19).

- Tselukovskaya, E. D., Buikin, P. A., Goloveshkin, A. S., Dorovatovskii, P. V., & Vologzhanina, A. V. (2025). Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. Crystals, 15(9), 812.

- A Green Approach for Quantification of Pazufloxacin Mesylate and its Process-Related Impurities in Pharmaceutical Products Using UPLC. (n.d.). Toxicology International.

- CN102295652A - Improvement method for pazufloxacin mesylate synthesis process - Google Patents. (n.d.).

- Abdallah, N. A., Ayad, M. F., & El-Kosasy, A. M. (2012). HPLC and Densitometric TLC Methods for Simultaneous Determination of Pazufloxacin with Some Co-administered Drugs in Human Plasma. Journal of Chromatographic Science, 3(8).

- Development and validation of a spectrofluorimetric method for pazufloxacin. (2024, August 12).

- HPLC and Densitometric TLC Methods for Simultaneous Determination of Pazufloxacin with Some Co-Administered Drugs in Human Plasma - Longdom Publishing. (n.d.).

- UV method development and validation for pazufloxacin mesylate. (2024, August 9).

Sources

- 1. longdom.org [longdom.org]

- 2. CN102295652A - Improvement method for pazufloxacin mesylate synthesis process - Google Patents [patents.google.com]

- 3. Synthesis of Pazufloxacin | Semantic Scholar [semanticscholar.org]

- 4. ijpda.org [ijpda.org]

- 5. informaticsjournals.co.in [informaticsjournals.co.in]

- 6. ijpda.org [ijpda.org]

- 7. longdom.org [longdom.org]

- 8. Development and validation of a spectrofluorimetric method for pazufloxacin. [wisdomlib.org]

- 9. UV method development and validation for pazufloxacin mesylate. [wisdomlib.org]

- 10. Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate [mdpi.com]

Foreword: The Criticality of Solid-Form in Drug Development

An In-depth Technical Guide to the Solid-State Analysis of Pazufloxacin Salts

In the landscape of pharmaceutical sciences, the active pharmaceutical ingredient (API) is but the starting point. Its ultimate efficacy, stability, and manufacturability are profoundly dictated by its solid-state properties. For fluoroquinolone antibiotics like Pazufloxacin, understanding the precise three-dimensional arrangement of molecules in the crystal lattice is not an academic exercise; it is a cornerstone of rational drug design and quality control. The specific salt form of an API—in this case, Pazufloxacin Hydrochloride—is chosen to optimize properties like solubility and bioavailability. However, this choice introduces complexity, as the API can exist in various crystalline forms (polymorphs), hydrated states (hydrates), or solvated forms (solvates). Each of these forms possesses a unique crystal structure and, consequently, distinct physicochemical properties.

This guide provides a comprehensive framework for the crystal structure analysis of Pazufloxacin salts. While detailed public crystallographic data is most extensively available for the closely related Pazufloxacin Mesylate, the principles and methodologies detailed herein are directly applicable to the analysis of Pazufloxacin Hydrochloride. We will leverage the rich dataset of the mesylate salt as an exemplary case study to illustrate the integrated analytical workflow required to fully characterize the solid-state landscape of this important antibiotic.

Part 1: The Foundation - Crystallization and Polymorph Screening

Expertise & Experience: The journey to understanding a crystal structure begins with creating it. The choice of solvent and crystallization conditions is the primary determinant of the resulting solid form. A molecule like Pazufloxacin, with its multiple hydrogen bond donors and acceptors, is prone to forming different crystal packing arrangements or incorporating solvent molecules into its lattice.[1] Therefore, a systematic screening process is not merely procedural but investigational, designed to uncover the full spectrum of possible crystalline forms.

Experimental Protocol: Polymorph and Solvate Screening by Recrystallization

This protocol outlines a systematic approach to explore the different crystalline forms of a Pazufloxacin salt.

-

Solvent Selection: Choose a diverse panel of solvents based on polarity, hydrogen bonding capability, and boiling point (e.g., ethanol, acetonitrile, acetone, water, and mixtures thereof).

-

Solution Preparation: Prepare saturated solutions of Pazufloxacin Hydrochloride at an elevated temperature (e.g., 60 °C) in each selected solvent system. Ensure complete dissolution.

-

Induce Crystallization: Employ various methods to induce crystallization:

-

Slow Evaporation: Leave the solutions loosely covered at ambient temperature.

-

Slow Cooling: Gradually cool the saturated solutions to room temperature, followed by further cooling to 4 °C.

-

Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") to a saturated solution to induce precipitation.

-

-

Crystal Isolation and Analysis: Isolate the resulting crystals by filtration. Each unique crystalline solid, identified by distinct morphology, should be analyzed using Powder X-ray Diffraction (PXRD) to determine if a new form has been discovered.

Causality: The thermodynamic and kinetic interplay between the solute (Pazufloxacin salt) and the solvent dictates the crystallization pathway. A polar, protic solvent like ethanol may favor one polymorph, while a mixture containing water could yield a hydrate, where water molecules are integral to the crystal structure.[2]

Part 2: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)

Trustworthiness: SCXRD is the definitive, unambiguous method for determining the atomic arrangement within a crystal. It provides precise coordinates of every atom, defining bond lengths, bond angles, and the overall molecular conformation and packing. This self-validating system is the bedrock upon which all other solid-state characterization rests.

Workflow for Definitive Structure Elucidation

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

Interpreting the Data: The Case of Pazufloxacin Mesylate

The analysis of Pazufloxacin Mesylate provides an excellent blueprint for what to expect from a Pazufloxacin Hydrochloride crystal structure. SCXRD analysis confirmed that a proton transfers from the acid to the amino group of Pazufloxacin, forming a salt.[1] The resulting structure reveals a relatively rigid molecular conformation and extensive hydrogen bonding networks.[1]

Table 1: Exemplary Crystallographic Data for Pazufloxacin Mesylate Forms [1]

| Parameter | Anhydrous Form (1a) | Dihydrate Form (2) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | C2 |

| a (Å) | 11.08 | 22.99 |

| b (Å) | 15.65 | 7.58 |

| c (Å) | 12.02 | 24.90 |

| β (deg) | 108.3 | 107.5 |

| Volume (ų) | 1978 | 4136 |

| Z (molecules/unit cell) | 4 | 8 |

Data adapted from Tselukovskaya et al., Crystals (2025). This table summarizes key parameters that define the geometry and contents of the crystal's basic repeating unit.

Part 3: The Workhorse - Powder X-ray Diffraction (PXRD)

Expertise & Experience: While SCXRD provides the ultimate structural detail from a perfect crystal, PXRD is the indispensable tool for analyzing bulk powder samples, which is the form most relevant to manufacturing.[3] It serves as a rapid, non-destructive "fingerprint" to identify the crystalline form, assess purity, and detect polymorphism.[4][5] The diffraction pattern is unique to a specific crystal structure; different polymorphs will produce different patterns.[6]

Experimental Protocol: Routine Phase Identification by PXRD

-

Sample Preparation: Gently pack approximately 10-20 mg of the powder sample into a sample holder. A flat, uniform surface is critical for data quality.

-

Instrument Setup: Use a powder diffractometer with a standard radiation source (e.g., Cu Kα, λ = 1.5406 Å).

-

Data Acquisition: Scan the sample over a relevant angular range, typically from 5° to 40° 2θ. The scan speed should be optimized to balance throughput and signal-to-noise ratio.

-

Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ angle) to reference patterns of known forms. The presence of unique peaks or shifts in peak positions indicates a different crystalline phase.

Caption: Logical relationship between solid forms of a Pazufloxacin salt.

Part 4: Probing Stability - Thermal Analysis (DSC & TGA)

Trustworthiness: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that provide quantitative data on the thermal stability and phase transitions of a material. They are critical for establishing processing parameters and storage conditions.[7]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of water or solvent in a crystal lattice.[7] For a Pazufloxacin Hydrochloride hydrate, TGA would show a distinct mass loss step corresponding to the loss of water molecules.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting (endotherm), crystallization (exotherm), and solid-solid phase transitions.[8]

Experimental Protocol: Thermal Characterization

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

-

Instrument Setup: Place the pan in the instrument furnace under a controlled nitrogen atmosphere (to prevent oxidation).

-

TGA Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 300 °C). Record the mass loss.

-

DSC Measurement: Heat a separate sample at a constant rate (e.g., 10 °C/min) over a similar temperature range. Record endothermic and exothermic events.

Causality: For a hydrated crystal, the DSC thermogram would likely show a broad endotherm corresponding to the dehydration event seen in the TGA.[9] This may be followed by recrystallization into an anhydrous form (an exotherm) and finally, melting of the anhydrous form (a sharp endotherm).

Part 5: Molecular Fingerprinting - Spectroscopic Analysis

Expertise & Experience: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules.[10] Because these modes are sensitive to the molecular environment, these techniques can be used to differentiate between salt forms and polymorphs. For Pazufloxacin Hydrochloride, FTIR is particularly useful for observing the characteristic vibrations of the carboxylic acid group and the protonated amine, confirming salt formation.[11]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a solid sample, typically by mixing a small amount of the powder with dry potassium bromide (KBr) and pressing it into a transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Spectral Collection: Collect the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Analysis: Analyze the positions and shapes of key vibrational bands. For Pazufloxacin, critical bands include the C=O stretch of the carboxylic acid and ketone, and N-H bending vibrations of the protonated piperazinyl group.[12][13] Shifts in these bands between samples can indicate different polymorphic forms or hydration states.

Conclusion: An Integrated, Multi-Technique Approach

The comprehensive analysis of the Pazufloxacin Hydrochloride crystal structure is not a linear process but a synergistic application of multiple, orthogonal techniques. It begins with broad screening to discover possible crystalline forms. PXRD acts as the rapid workhorse for routine identification. When a new, high-quality single crystal is obtained, SCXRD provides the definitive, unambiguous structural solution. Finally, thermal and spectroscopic analyses provide crucial, complementary data on the stability, composition, and molecular environment of the bulk material. This integrated workflow ensures a complete and trustworthy understanding of the API's solid-state properties, which is essential for the development of safe, stable, and effective pharmaceutical products.

References

-

Tselukovskaya, E. D., Buikin, P. A., Goloveshkin, A. S., Dorovatovskii, P. V., & Vologzhanina, A. V. (2025). Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. Crystals, 15(9), 812. [Link]

-

Thangadurai, S., Shukla, S. K., Srivastava, A. K., & Anjaneyulu, Y. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta pharmaceutica (Zagreb, Croatia), 53(4), 295–303. [Link]

-

Thangadurai, S., Shukla, S. K., Srivastava, A. K., & Anjaneyulu, Y. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303. [Link]

-

Lazarenko, V. A., et al. (2017). High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline of the Kurchatov Synchrotron Radiation Source. Crystals, 7. [Link]

-

Panda, S., et al. (2011). FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 111-115. [Link]

-

Thangadurai, S., et al. (2003). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53(4), 295-303. [Link]

-

Tselukovskaya, E. D., et al. Schematic representation of pazufloxacin mesylate (PzfMes; Pzf⁺ = pazufloxacinium, Mes⁻ = mesylate). ResearchGate. [Link]

-

Chen, H. Y., et al. (2018). Structural origin of physicochemical properties differences upon dehydration and polymorphic transformation of ciprofloxacin hydrochloride revealed by structure determination from powder X-ray diffraction data. CrystEngComm, 20(38), 5776-5785. [Link]

-

MDPI. (2025). Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. MDPI. [Link]

-

precisionFDA. PAZUFLOXACIN. [Link]

- Google Patents. (2011).

-

ResearchGate. (n.d.). Polymorphs of anhydrous pazufloxacin mesylate as obtained from... [Link]

-

PubChem. (n.d.). Pazufloxacin Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Pazufloxacin (hydrochloride). Retrieved from [Link]

-

PubChem. (n.d.). Pazufloxacin Mesilate. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). PAZUFLOXACIN HYDROCHLORIDE. [Link]

-

Garbacz, G., & Wesolowski, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4349. [Link]

-

Pharmaffiliates. (n.d.). Pazufloxacin-impurities. [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

-

El-Ries, M. A., et al. (2014). Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. Journal of Thermal Analysis and Calorimetry, 115, 2117-2127. [Link]

-

Szeleszczuk, Ł., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1442. [Link]

-

Kaduk, J. A. (2022). Crystal structure of besifloxacin hydrochloride, C19H22ClFN3O3Cl. Powder Diffraction, 37(3), 199-206. [Link]

-

Iacob, B. C., et al. (2021). DSC study of pefloxacin mesylate and its mixtures with different excipients. Journal of Optoelectronics and Advanced Materials, 23(11-12), 609-614. [Link]

-

Sahoo, S., et al. (2010). FTIR and Raman spectroscopic investigations of ofloxacin/carbopol940 mucoadhesive suspension. Asian Journal of Pharmaceutical and Clinical Research, 3(3), 35-41. [Link]

-

AMI Instruments. (2024). Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. [Link]

-

Rodriguez, I., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 13. [Link]

-

Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. [Link]

-

Sahoo, S., et al. (2010). FTIR AND RAMAN SPECTROSCOPIC INVESTIGATIONS OF A CONTROLLED RELEASE CIPROFLOXACIN / CARBOPOL940 MUCOADHESIVE SUSPENSION. ResearchGate. [Link]

-

Sutananta, A. T., et al. (2014). FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. Indian Journal of Pharmaceutical Sciences, 76(1), 81-85. [Link]

-

Sahoo, S., et al. (2009). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. Indian Journal of Pharmaceutical Sciences, 71(5), 572-579. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate [ouci.dntb.gov.ua]

- 3. moodle2.units.it [moodle2.units.it]

- 4. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Thermal Analysis in Pharmaceuticals | AMI Tech Library [ami-instruments.com]

- 8. ijbpas.com [ijbpas.com]

- 9. tainstruments.com [tainstruments.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. mdpi.com [mdpi.com]

- 12. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Hijacking of a Bacterial Machine: Elucidating the Mechanism of Action of Pazufloxacin on DNA Gyrase

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pazufloxacin, a potent fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial type II topoisomerases, primarily DNA gyrase and topoisomerase IV.[1] This guide provides a detailed technical exploration of the molecular mechanism by which Pazufloxacin inhibits DNA gyrase. We will deconstruct the structure and function of this vital bacterial enzyme, detail the formation of the inhibitory ternary complex, and present the experimental methodologies used to validate and quantify this interaction. This document is intended to serve as a comprehensive resource for researchers in antimicrobial drug discovery and development, offering foundational knowledge and practical, field-proven protocols.

The Target: DNA Gyrase – The Bacterial Architect of DNA Topology

To comprehend the action of Pazufloxacin, one must first appreciate the elegant and essential machinery it targets. DNA gyrase is a unique type II topoisomerase found in bacteria but absent in higher eukaryotes, making it an ideal antibacterial target.[2][3] Its primary function is to introduce negative supercoils into double-stranded DNA in an ATP-dependent process.[2][4] This activity is critical for managing the topological strain that arises during DNA replication and transcription, and for compacting the bacterial chromosome.[5][6]

1.1. Structure and Subunit Function

DNA gyrase is a heterotetrameric enzyme with an A₂B₂ architecture, composed of two GyrA and two GyrB subunits.[5][6][7]

-

GyrA Subunit: This subunit is responsible for the DNA cleavage and re-ligation activity. It contains the active-site tyrosine residue that forms a transient covalent bond with the 5'-end of the cleaved DNA.[5][7] The GyrA subunits also form the "C-gate" and contribute to the "DNA-gate" of the enzyme complex.[4]

-

GyrB Subunit: This subunit houses the ATPase domain, providing the energy for the strand-passage reaction through ATP hydrolysis.[6][7] The GyrB subunits form the "N-gate," which captures the segment of DNA to be passed through the break.[4]

Caption: Structure of DNA Gyrase, highlighting the A and B subunits and their primary functions.

The Core Mechanism: From Inhibition to Bactericide

Fluoroquinolones, including Pazufloxacin, do not function as simple competitive enzyme inhibitors. Instead, they act as "topoisomerase poisons."[8] Their mechanism involves trapping the enzyme in the middle of its catalytic cycle, leading to lethal consequences for the bacterium.

The key event is the formation of a stable, ternary complex consisting of the drug, DNA gyrase, and the bacterial DNA.[9][10]

-

Binding to the Gyrase-DNA Complex: DNA gyrase first binds to DNA, creating a double-strand break in one segment (the "G-segment"). Pazufloxacin then binds to a pocket at the interface of the GyrA subunits and the cleaved DNA.[8]

-

Stabilization of the Cleavage Complex: The drug intercalates into the cleaved DNA and its binding is further stabilized by a non-catalytic magnesium ion, which forms a water-metal ion bridge between the drug's C-3/C-4 keto-acid moiety and key amino acid residues in GyrA, such as Serine-83 and Aspartate-87 (E. coli numbering).[11] This action effectively "poisons" the enzyme, preventing the re-ligation of the broken DNA strands.[12][13]

-

Lethal Consequences: The accumulation of these stabilized cleavage complexes has two major downstream effects:

-

Replication Fork Arrest: The complexes act as physical roadblocks to the DNA replication machinery, leading to a rapid cessation of DNA synthesis.[10][14]

-

Double-Strand Breaks: The stalled complexes are fragile and can dissociate, releasing permanent, lethal double-strand DNA breaks into the cell.[8][10] This extensive DNA damage triggers the bacterial SOS response and, if the damage is too severe to be repaired, initiates pathways leading to cell death.[8]

-

It is crucial to note that Pazufloxacin also targets Topoisomerase IV, an enzyme responsible for decatenating daughter chromosomes after replication.[1][15] While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV can be the primary target in some Gram-positive species.[8][10] Pazufloxacin has been shown to inhibit both DNA gyrase and topoisomerase IV from S. aureus at nearly the same concentration, highlighting its potent dual-targeting capability.[15]

Caption: The inhibitory mechanism of Pazufloxacin on the DNA gyrase catalytic cycle.

Experimental Validation: Protocols and Methodologies

The mechanistic claims described above are substantiated by robust in vitro enzymatic assays. These assays are fundamental for screening new compounds, determining potency, and understanding mechanisms of resistance.

DNA Gyrase Supercoiling Inhibition Assay

This is the foundational assay to determine if a compound inhibits the primary catalytic activity of DNA gyrase.

-

Principle of the Assay: The assay measures the ATP-dependent conversion of relaxed circular plasmid DNA into its negatively supercoiled form.[16] In the presence of an effective inhibitor like Pazufloxacin, this conversion is blocked. The different topological forms of the plasmid (relaxed vs. supercoiled) can be readily separated and visualized by agarose gel electrophoresis, as the more compact supercoiled form migrates faster through the gel matrix.[17]

-

Detailed Step-by-Step Protocol:

-

Reaction Setup: On ice, prepare a master mix containing the reaction components. For a final volume of 30 µL, the mix would typically contain:

-

Inhibitor Addition: Aliquot 27 µL of the master mix into pre-chilled microcentrifuge tubes. Add 1.5 µL of the test compound (Pazufloxacin) at various concentrations (typically a serial dilution) or solvent control (e.g., DMSO) to each respective tube.

-

Enzyme Addition & Incubation: Initiate the reaction by adding 1.5 µL of purified DNA gyrase enzyme (e.g., from E. coli or S. aureus). The amount of enzyme should be pre-titrated to achieve ~90% supercoiling in the control reaction.[16] Mix gently and incubate at 37°C for 30-60 minutes.[18]

-

Reaction Termination: Stop the reaction by adding 30 µL of a 2x Stop Buffer/Loading Dye (e.g., containing STEB: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 µL of Chloroform/Isoamyl alcohol (24:1). The chloroform denatures the enzyme, and the EDTA chelates Mg²⁺, both of which halt the reaction.

-

Phase Separation: Vortex briefly and centrifuge at high speed for 2 minutes to separate the aqueous and organic phases.

-

Gel Electrophoresis: Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel in TAE or TBE buffer. Run the gel at ~75V for 2-3 hours.[19]

-

Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light. The control lane (no inhibitor) should show a fast-migrating band corresponding to supercoiled DNA. Increasing concentrations of Pazufloxacin will show a dose-dependent increase in the slower-migrating relaxed DNA band.

-

Caption: Experimental workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Quinolone-Induced DNA Cleavage Assay

This assay provides direct evidence for the "poison" mechanism.

-

Principle of the Assay: This method detects the formation of the stabilized cleavage complex.[20] Supercoiled plasmid DNA is used as the substrate. In the presence of a poison like Pazufloxacin, the gyrase-mediated double-strand break is trapped. Subsequent treatment with a strong denaturant (SDS) and a protease linearizes the plasmid, which can be distinguished from the supercoiled and relaxed forms on an agarose gel.[21]

-

Detailed Step-by-Step Protocol:

-

Reaction Setup: Combine gyrase assay buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of Pazufloxacin in a reaction tube.

-

Enzyme Addition & Incubation: Add DNA gyrase and incubate at 37°C for 30 minutes to allow for complex formation.[20]

-

Complex Trapping: Add SDS (to a final concentration of ~0.5-1%) and Proteinase K (to ~0.5 mg/mL). Incubate for a further 30 minutes at 45-50°C.[20] The SDS denatures the non-covalently bound GyrB subunits and traps the GyrA subunits that are covalently attached to the DNA. Proteinase K then digests the protein, leaving a linearized plasmid with a small peptide attached at the break site.

-

Analysis: Analyze the reaction products by agarose gel electrophoresis as described previously. The key indicator of activity is the dose-dependent appearance of a single, slow-migrating band corresponding to the linearized form of the plasmid DNA.[22]

-

Quantitative Data Presentation & Selectivity

The results from these assays are used to determine the potency of the inhibitor, most commonly expressed as the IC₅₀ value—the concentration of the drug required to inhibit 50% of the enzymatic activity.

| Compound | Target Enzyme | Organism Source | IC₅₀ (µg/mL) |

| Pazufloxacin | DNA Gyrase | S. aureus | ~0.8 - 1.5 |

| Pazufloxacin | Topoisomerase IV | S. aureus | ~0.8 - 1.5 |

| Ciprofloxacin | DNA Gyrase | E. coli | ~0.5 - 1.0 |

| Ciprofloxacin | Topoisomerase IV | S. aureus | ~2.0 - 4.0 |

*Note: Pazufloxacin has been reported to inhibit both enzymes from S. aureus at nearly the same level.[15] The values presented are representative based on typical fluoroquinolone potency.

A critical aspect of Pazufloxacin's clinical utility is its selectivity for bacterial topoisomerases over their human counterparts. Pazufloxacin exhibits poor inhibitory activity against human topoisomerase II, ensuring that its cytotoxic potential is directed specifically at the bacterial pathogen, which provides a wide therapeutic window.[15][23]

Conclusion

The mechanism of action of Pazufloxacin against DNA gyrase is a well-defined process of molecular sabotage. By stabilizing a transient DNA-enzyme cleavage complex, Pazufloxacin converts an essential bacterial enzyme into a cellular toxin, leading to catastrophic DNA damage and rapid cell death. The in vitro assays detailed herein are indispensable tools for the continued study of this mechanism and for the discovery of next-generation antibiotics that can overcome emerging resistance. Understanding this core mechanism at a technical level is paramount for professionals dedicated to combating bacterial infections.

References

-

Hooper, D. C. (2021). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

-

Yadav, V., et al. (2022). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Journal of Ocular Infections and Inflammation. Available at: [Link]

-

Reece, R. J., & Maxwell, A. (1991). DNA gyrase: structure and function. Critical Reviews in Biochemistry and Molecular Biology. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Pazufloxacin Mesilate? Patsnap. Available at: [Link]

-

Creative Diagnostics. (n.d.). DNA Gyrase – A Specialized Type II Topoisomerase. Creative Diagnostics. Available at: [Link]

-

Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. Available at: [Link]

-

Vila, J., et al. (2007). Mechanism of action of and resistance to quinolones. Microbial Biotechnology. Available at: [Link]

-

Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]

-

Wikipedia. (n.d.). DNA gyrase. Wikipedia. Available at: [Link]

-

Aryal, S. (2023). DNA Gyrase- Definition, Structure, Reactions, Mechanisms. Microbe Notes. Available at: [Link]

-

Amerigo Scientific. (n.d.). DNA Gyrase: Structure, Function, and Its Role in Research and Industry. Amerigo Scientific. Available at: [Link]

-

Aldred, K. J., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega. Available at: [Link]

-

Wakebe, H., et al. (1998). [In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone]. Yakugaku Zasshi. Available at: [Link]

-

Aldred, K. J., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega. Available at: [Link]

-

Varghese, F. S., et al. (2020). Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. RSC Chemical Biology. Available at: [Link]

-

Ashley, R. E., & Osheroff, N. (2018). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology. Available at: [Link]

-

ProFoldin. (n.d.). Gel-based E. coli gyrase supercoiling assay. ProFoldin. Available at: [Link]

-

Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. Available at: [Link]

-

Hiasa, H. (2017). Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

-

Sissi, C., et al. (2008). Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases. Nucleic Acids Research. Available at: [Link]

-

Chen, F. J., & Lo, H. J. (2003). Molecular mechanisms of fluoroquinolone resistance. Journal of Microbiology, Immunology and Infection. Available at: [Link]

-

Tsegaye, M. A., et al. (2009). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Pantel, A., et al. (2010). DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Inspiralis. Available at: [Link]

-

Blower, T. R., et al. (2023). DNA Gyrase as a Target for Quinolones. Molecules. Available at: [Link]

-

Charikova, E. V., et al. (2010). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. Acta Naturae. Available at: [Link]

-

Drlica, K., et al. (2008). Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. ACS Chemical Biology. Available at: [Link]

-

Pan, X. S., & Fisher, L. M. (2001). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Medicine. Available at: [Link]

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Available at: [Link]

-

Nakano, S., et al. (2004). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Mustaev, A., et al. (2014). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. Journal of Biological Chemistry. Available at: [Link]

-

Fournier, B., & Hooper, D. C. (2000). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Brar, B. K., et al. (2021). (a) Represents the inhibition of the Topoisomerase IV enzyme activity... ResearchGate. Available at: [Link]

-

Collin, F., et al. (2011). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. Applied Microbiology and Biotechnology. Available at: [Link]

-

Mikamo, H., et al. (1998). In vitro activities of pazufloxacin, a novel injectable quinolone, against bacteria causing infections in obstetric and gynecological patients. Journal of Infection and Chemotherapy. Available at: [Link]

-

Blower, T. R., et al. (2023). DNA Gyrase as a Target for Quinolones. Molecules. Available at: [Link]

-

Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology. Available at: [Link]

-

Culp, E., et al. (2019). Discovery of a Novel DNA Gyrase-Targeting Antibiotic through the Chemical Perturbation of Streptomyces venezuelae Sporulation. Cell Chemical Biology. Available at: [Link]

Sources

- 1. What is the mechanism of Pazufloxacin Mesilate? [synapse.patsnap.com]

- 2. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA gyrase - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. [In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gel-based E. coli gyrase supercoiling assay [profoldin.com]

- 18. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inspiralis.com [inspiralis.com]

- 20. Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Pazufloxacin Topoisomerase IV Inhibition Assay

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Pazufloxacin topoisomerase IV inhibition assay. Moving beyond a simple recitation of steps, this document delves into the biochemical rationale, offers a field-proven protocol, and provides insights into data interpretation and troubleshooting, reflecting a holistic understanding of the drug-target interaction.

Introduction: Pazufloxacin and Its Molecular Targets

Pazufloxacin is a potent, injectable fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other members of the quinolone class, its bactericidal effects stem from the direct inhibition of bacterial DNA synthesis.[3][4] This is achieved by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] While DNA gyrase is primarily responsible for introducing negative supercoils into DNA, topoisomerase IV's crucial role is in the decatenation—or unlinking—of interlocked daughter chromosomes following DNA replication.[7][8] Inhibition of topoisomerase IV prevents the proper segregation of replicated DNA, leading to a failure of cell division and ultimately, cell death.[5] This guide will focus specifically on the methods used to quantify the inhibitory activity of Pazufloxacin against topoisomerase IV.

The Target: Understanding Bacterial Topoisomerase IV

Bacterial topoisomerase IV is a heterotetrameric enzyme, composed of two ParC subunits and two ParE subunits (ParC₂ParE₂).[3] In some Gram-positive bacteria, such as Staphylococcus aureus, these subunits are historically referred to as GrlA and GrlB, respectively.[3] The enzyme functions by creating a transient double-stranded break in one segment of DNA (the "gate" segment), passing another intact DNA segment (the "transport" segment) through the break, and then resealing the break.[3][9] This ATP-dependent process is vital for separating the newly replicated circular chromosomes, which would otherwise remain topologically linked as catenanes.

Mechanism of Fluoroquinolone Inhibition

Pazufloxacin does not inhibit topoisomerase IV by simply blocking its active site in a traditional competitive manner. Instead, it acts as a "topoisomerase poison."[10] The drug intercalates into the DNA at the site of cleavage and binds to both the DNA and the ParC subunits of the enzyme.[4][11] This action stabilizes the "cleavage complex," a transient intermediate where the DNA is covalently linked to the enzyme.[12][13] By trapping the enzyme in this state, Pazufloxacin prevents the re-ligation of the DNA strands.[6] The collision of a DNA replication fork with this stabilized, toxic adduct is thought to convert the transient break into a permanent, lethal double-strand DNA break, triggering the SOS response and cell death pathways.[8][10]

Caption: Mechanism of Pazufloxacin-mediated inhibition of Topoisomerase IV.

The Topoisomerase IV Inhibition Assay: Principle and Design

The most common in vitro method to measure topoisomerase IV activity is a decatenation or relaxation assay.[14][15]

-

Decatenation Assay: This assay uses kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosome mitochondria, as a substrate. Active topoisomerase IV resolves this network into individual, minicircular DNA products.

-

Relaxation Assay: This assay uses a negatively supercoiled plasmid (e.g., pBR322) as a substrate. Topoisomerase IV relaxes the supercoiled DNA into its various topoisomers, including the fully relaxed form.[15]

In either format, the different topological forms of DNA (catenated vs. decatenated; supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. In the presence of an effective inhibitor like Pazufloxacin, the enzyme's activity is reduced, resulting in less of the product (decatenated or relaxed DNA) being formed. The potency of the inhibitor is typically quantified by its IC₅₀ value : the concentration of the drug required to inhibit 50% of the enzyme's catalytic activity under specific assay conditions.[16]

Detailed Experimental Protocol: Topoisomerase IV Relaxation Assay

This protocol provides a robust framework for assessing the inhibitory effect of Pazufloxacin on E. coli Topoisomerase IV. The principles are broadly applicable to enzymes from other bacterial species.

Materials and Reagents

-

Enzyme: Purified E. coli Topoisomerase IV (commercially available from vendors like Inspiralis or ProFoldin).

-

DNA Substrate: Supercoiled pBR322 plasmid DNA (0.5 mg/mL).

-

Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM Magnesium Acetate, 50 mM DTT, 5 mM ATP, 250 µg/mL bovine serum albumin (BSA). Store at -20°C.

-

Dilution Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM Potassium Glutamate, 1 mM DTT, 10% (v/v) Glycerol. Store at -20°C.

-

Test Compound: Pazufloxacin Hydrochloride dissolved in DMSO to create a high-concentration stock (e.g., 10 mM), from which serial dilutions are made.

-

Stop Solution/Loading Dye (6X): 30% Glycerol, 60 mM EDTA, 0.6% SDS, 0.05% Bromophenol Blue.

-

Agarose Gel: 1.0% agarose in 1X TAE buffer (40 mM Tris-acetate, 1 mM EDTA).

-

DNA Stain: Ethidium Bromide (0.5 µg/mL) or a safer alternative like SYBR™ Safe.

Experimental Workflow

Caption: Step-by-step workflow for the Topoisomerase IV inhibition assay.

Step-by-Step Procedure

-

Enzyme Titration (Crucial First Step): Before testing inhibitors, determine the minimal amount of Topoisomerase IV required to fully relax the supercoiled plasmid substrate. This ensures the inhibition assay is run under conditions of appropriate enzyme activity. Perform the assay as below but use serial dilutions of the enzyme with no inhibitor present. One unit of activity is often defined as the amount of enzyme that fully relaxes the substrate in a given time.

-

Reaction Setup: For each reaction, prepare a master mix of buffer and DNA. On ice, combine the following in a 0.5 mL microcentrifuge tube:

-

4 µL of 5X Assay Buffer

-

1 µL of supercoiled pBR322 DNA (~200 ng)

-

12 µL of sterile, nuclease-free water

-

Scientist's Note: ATP is essential for the catalytic cycle of topoisomerase IV, while DTT helps maintain the enzyme in a reduced, active state.[15] BSA is included to stabilize the enzyme.

-

-

Inhibitor Addition:

-

Add 1 µL of Pazufloxacin dilution (or DMSO for the vehicle control) to each respective tube. Mix gently.

-

Controls are critical:

-

Negative Control (No Enzyme): Add 2 µL of Dilution Buffer instead of enzyme. This shows the position of the supercoiled substrate.

-

Positive Control (No Inhibitor): Add 1 µL of DMSO and 1 µL of enzyme. This shows the position of the fully relaxed product.

-

-

-

Enzyme Addition & Incubation:

-

Add 2 µL of diluted Topoisomerase IV (the pre-determined amount from the titration step) to all tubes except the negative control.

-

The final reaction volume is 20 µL.

-

Mix gently and incubate at 37°C for 30-60 minutes.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding 4 µL of 6X Stop Solution/Loading Dye. The EDTA chelates Mg²⁺, which is essential for enzymatic activity, and the SDS denatures the enzyme.

-

-

Agarose Gel Electrophoresis:

-

Load the entire 24 µL of each reaction into the wells of a 1.0% agarose gel.

-

Run the gel at ~80V for 2-3 hours, or until there is good separation between the supercoiled and relaxed DNA bands.

-

Scientist's Note: Supercoiled DNA is more compact and migrates faster through the gel than the relaxed, open-circular form.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide (or an alternative) and visualize under UV light.

-

Capture an image of the gel. The intensity of the supercoiled DNA band will increase with higher concentrations of Pazufloxacin as the enzyme's relaxation activity is inhibited.

-

Data Analysis and Interpretation

The gel image provides a qualitative and semi-quantitative assessment of inhibition. For a quantitative IC₅₀ value, the band intensities must be measured using densitometry software (e.g., ImageJ).

-

Quantify: Measure the intensity of the supercoiled DNA band in each lane.

-

Normalize: Calculate the percentage of inhibition for each Pazufloxacin concentration using the formula: % Inhibition = 100 * (Intensity_Sample - Intensity_PositiveControl) / (Intensity_NegativeControl - Intensity_PositiveControl)

-

Plot: Plot the % Inhibition against the logarithm of the Pazufloxacin concentration.

-

Calculate IC₅₀: Use a non-linear regression (sigmoidal dose-response curve) to determine the concentration of Pazufloxacin that produces 50% inhibition.

Sample Data Presentation

| Bacterial Source | Target | Compound | Avg. IC₅₀ (µg/mL) | Fold-Resistance |

| S. aureus (Wild-Type) | Topoisomerase IV | Pazufloxacin | 0.9 | - |

| S. aureus (ParC mutant) | Topoisomerase IV | Pazufloxacin | 15.2 | ~17x |

| E. coli (Wild-Type) | Topoisomerase IV | Pazufloxacin | 1.2 | - |

| E. coli (Wild-Type) | Topoisomerase IV | Ciprofloxacin | 9.3[16] | - |

Note: Data for Pazufloxacin is illustrative, based on known fluoroquinolone characteristics. Ciprofloxacin data is from published sources for comparative context.[16]

Troubleshooting and Advanced Considerations

-

No Enzyme Activity: Check the age and storage of the enzyme, buffer components (especially ATP and DTT), and incubation temperature.

-

Smeared Bands: This can indicate nuclease contamination. Use sterile, nuclease-free water, tips, and tubes.

-

Inhibitor Insolubility: High concentrations of Pazufloxacin (or other compounds) in DMSO may precipitate when added to the aqueous reaction buffer. Check for cloudiness and consider adjusting the final DMSO concentration (typically kept ≤5%).

-

Target-Mediated Resistance: Assaying topoisomerase IV from clinically resistant strains is a key application. Mutations in the quinolone-resistance determining region (QRDR) of the parC gene often lead to significantly higher IC₅₀ values, which can be quantified with this assay.[10][12]

-

Dual-Targeting: Pazufloxacin is known to inhibit both DNA gyrase and topoisomerase IV.[1] A complete profile of the drug requires performing a parallel DNA supercoiling assay with DNA gyrase to compare its potency against both targets. For some quinolones and bacteria, the affinity for both targets is similar, which may help reduce the frequency of resistance selection.[17]

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

-

Bax, B. D., et al. (2019). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Pazufloxacin Mesilate?. Patsnap. Available at: [Link]

-

Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PubMed. Available at: [Link]

-

ResearchGate. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance | Request PDF. ResearchGate. Available at: [Link]

-

Bax, B. D., et al. (2019). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. PubMed Central. Available at: [Link]

-

Fisher, L. M., & Pan, X. S. (2008). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. Available at: [Link]

-

Wakebe, H., et al. (1998). [In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone]. PubMed. Available at: [Link]

-

Nakanishi, N., et al. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Kato, J. I., et al. (1998). DNA gyrase and topoisomerase IV: biochemical activities, physiological roles during chromosome replication, and drug sensitivities. PubMed. Available at: [Link]

-

Ashley, R. E., & Osheroff, N. (2017). Activities of gyrase and topoisomerase IV on positively supercoiled DNA. Oxford Academic. Available at: [Link]

-

ProFoldin. (n.d.). DNA gyrase assay kits. ProFoldin Inc. Available at: [Link]

-

Maxwell, A., Burton, N. P., & O'Hagan, N. (2006). High-throughput assays for DNA gyrase and other topoisomerases. National Genomics Data Center. Available at: [Link]

-

Khodursky, A. B., et al. (1995). Topoisomerase IV is a target of quinolones in Escherichia coli. PubMed. Available at: [Link]

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Available at: [Link]

-

ResearchGate. (n.d.). Correlation between the S. aureus topo IV ETI50 values estimated during... ResearchGate. Available at: [Link]

-

AntibioticDB. (n.d.). Pazufloxacin. AntibioticDB. Available at: [Link]

-

ResearchGate. (n.d.). Examples of topoisomerase ATPase domain inhibitors with IC50 values... ResearchGate. Available at: [Link]

-

Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Inspiralis. Available at: [Link]

-

Klampfer, L. (2021). Recent developments of topoisomerase inhibitors: Clinical trials, emerging indications, novel molecules and global sales. ScienceDirect. Available at: [Link]

-

ResearchGate. (n.d.). (a) Represents the inhibition of the Topoisomerase IV enzyme activity... ResearchGate. Available at: [Link]

-

Zechiedrich, E. L., & Cozzarelli, N. R. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. PubMed. Available at: [Link]

-

Zechiedrich, E. L., & Cozzarelli, N. R. (1998). The Mechanism of Inhibition of Topoisomerase IV by Quinolone Antibacterials. Journal of Biological Chemistry. Available at: [Link]

-

Milto, A. S., et al. (2026). A systematic review and meta-analysis of the efficacy and safety of injectable pazufloxacin. Good Clinical Practice. Available at: [Link]

Sources

- 1. [In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pazufloxacin Mesilate? [synapse.patsnap.com]

- 6. Compound | AntibioticDB [antibioticdb.com]

- 7. DNA gyrase and topoisomerase IV: biochemical activities, physiological roles during chromosome replication, and drug sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. inspiralis.com [inspiralis.com]

- 16. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Introduction: The Evolving Landscape of Quinolone Antibiotics

An In-Depth Technical Guide to the Early Discovery and Development of Pazufloxacin

The journey of quinolone antibiotics began in the 1960s with the serendipitous discovery of nalidixic acid, a byproduct of quinine synthesis.[1][2] Initially, these agents showed a narrow spectrum of activity, primarily against Gram-negative bacteria, and were largely confined to treating urinary tract infections due to poor systemic distribution.[2][3][4] The transformative leap came with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones in the 1970s and 1980s.[3][4] This modification dramatically enhanced cell penetration and potency against a broader range of bacteria.[5] Subsequent generations of fluoroquinolones, developed through systematic structure-activity relationship (SAR) studies, aimed to further expand the antibacterial spectrum, improve pharmacokinetic profiles, and overcome emerging resistance.[1][6] Pazufloxacin (T-3761), developed by Toyama Chemical Co., emerged from this intensive research landscape as a potent, broad-spectrum fluoroquinolone designed for parenteral administration, addressing a clinical need for effective treatment of severe and complicated infections.[7][8]

Part 1: The Genesis of Pazufloxacin - A Story of Rational Drug Design

The development of Pazufloxacin was not an isolated event but a continuation of the broader effort to optimize the fluoroquinolone scaffold. The core strategy involved manipulating key positions on the quinolone ring to enhance antibacterial efficacy and pharmacokinetic properties.[1]

Lead Compound Optimization and Structure-Activity Relationship (SAR)

The foundational quinolone structure offers several sites for chemical modification, each influencing the drug's characteristics:

-

The N-1 Position: Substitution at this position is crucial for antibacterial activity. Pazufloxacin features a methyl group as part of a tricyclic ring system, a modification that contributes to its overall potency.

-

The C-6 Fluorine: As with other modern fluoroquinolones, the fluorine atom at C-6 is a critical enhancement. It significantly improves the inhibition of the target enzymes and facilitates the drug's entry into bacterial cells.[1][5]

-

The C-7 Substituent: This position largely dictates the antibacterial spectrum and potency. Pazufloxacin incorporates a unique (S)-1-aminocyclopropyl group.[9][10] This bulky, basic moiety is instrumental in its potent activity against both Gram-negative bacteria, including Pseudomonas aeruginosa, and an expanded range of Gram-positive organisms.[7][10] The introduction of the aminocyclopropyl group at this position has been linked to a potential reduction in cross-resistance with other fluoroquinolones.[10]

-

The Tricyclic Core: Pazufloxacin possesses a pyrido[1,2,3-de][1][11]benzoxazine core. This tricyclic structure is a defining feature that influences the drug's overall conformation, binding affinity to its target enzymes, and pharmacokinetic profile.[9]

The culmination of these structural features resulted in a molecule with broad-spectrum bactericidal activity, including against strains resistant to older antibiotics.[12] An improved synthesis process for pazufloxacin mesylate, starting from S-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,-de]benzoxazine-6-carboxylic acid, was later developed to make it suitable for industrial production.[13]

Part 2: Mechanism of Action - Dual Inhibition of Bacterial Topoisomerases

Like other fluoroquinolones, Pazufloxacin exerts its potent bactericidal effect by targeting essential bacterial enzymes responsible for DNA replication and repair: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][11][14]

-

DNA Gyrase: This enzyme is vital for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication and transcription. Pazufloxacin binds to the enzyme-DNA complex, stabilizing it and trapping the gyrase in a state where it has cleaved the DNA. This leads to the accumulation of double-strand breaks.

-

Topoisomerase IV: This enzyme's primary role is in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[11] By inhibiting topoisomerase IV, Pazufloxacin prevents the proper segregation of replicated DNA into daughter cells, ultimately halting cell division.[11]

The ability to inhibit both enzymes enhances Pazufloxacin's antibacterial potency and may reduce the likelihood of resistance developing through a single target-site mutation.[7] This dual-targeting mechanism is a hallmark of later-generation fluoroquinolones.

Part 3: Preclinical Development and Evaluation

The preclinical phase for Pazufloxacin was designed to rigorously characterize its antibacterial activity, pharmacokinetic profile, and safety before human trials.

In Vitro Antibacterial Activity

Pazufloxacin demonstrated a broad spectrum of in vitro activity against Gram-positive and Gram-negative bacteria.[15] Its potency was quantified using the minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 0.0125 - 0.2 | 0.025 - 100 |

| Escherichia coli | ≤0.025 | 0.025 |

| Pseudomonas aeruginosa | 1.9 | 100 |

| Shigella spp. | ≤0.025 | 0.025 |

| Salmonella spp. | ≤0.025 | 0.025 |

| Note: Data synthesized from multiple sources. Values represent ranges reported in studies and are highly dependent on the specific isolates tested.[15][16][17] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the test bacterium from an agar plate. b. Transfer colonies to a tube of sterile broth (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 35-37°C until it achieves the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Drug Dilution: a. Prepare a stock solution of Pazufloxacin in a suitable solvent. b. Perform a serial two-fold dilution of the drug in broth across the wells of a 96-well microtiter plate. This creates a range of decreasing drug concentrations. c. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is typically 100 µL. b. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: a. Following incubation, examine the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of Pazufloxacin at which there is no visible growth.

In Vivo Efficacy and Pharmacokinetics

Animal models are critical for bridging the gap between in vitro activity and potential clinical utility. Pazufloxacin was evaluated in murine infection models to assess its efficacy in a living system.

-

Efficacy: In a murine model of pulmonary infection with Pseudomonas aeruginosa, oral administration of Pazufloxacin (25 mg/kg) resulted in a 94% survival rate, demonstrating superior efficacy compared to older fluoroquinolones like ofloxacin and norfloxacin.[15]

-

Pharmacokinetics (PK): Early studies established that Pazufloxacin is widely distributed in body tissues and fluids, including phlegm, lungs, and pleural fluid.[14][18] It has a relatively short terminal half-life of approximately 1.65-1.88 hours and is primarily excreted unchanged in the urine.[14][18]

-

Pharmacodynamics (PD): In vivo PK/PD studies against P. aeruginosa in neutropenic mice identified the ratio of the free drug area under the concentration-time curve to the MIC (ƒAUC₂₄/MIC) as the key predictor of therapeutic efficacy.[19]

Part 4: Early Clinical Development

Following promising preclinical results, Pazufloxacin (as the mesylate salt, T-3762, for injection) advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.[8]

Phase I Studies: Safety and Pharmacokinetics in Healthy Volunteers

Phase I trials are the first-in-human studies, primarily focused on safety.

Experimental Protocol: Phase I Single Ascending Dose (SAD) Study

-

Subject Recruitment: Enroll a small cohort of healthy adult volunteers who meet strict inclusion/exclusion criteria.

-

Dose Escalation: a. Administer a single, low dose of intravenous Pazufloxacin to the first group of subjects. A placebo is administered to a subset of the group in a double-blind manner. b. Monitor subjects intensively for adverse events (AEs), including vital signs, ECGs, and clinical laboratory tests. c. Collect serial blood and urine samples over a 24-48 hour period to determine the drug's pharmacokinetic profile (Cmax, Tmax, AUC, half-life).

-

Safety Review: A safety monitoring committee reviews all data from the first cohort before approving escalation to the next, higher dose level in a new group of subjects.

-

Continuation: The process is repeated with progressively higher doses until the maximum tolerated dose (MTD) is identified or a predefined maximum dose is reached.

Phase II/III Studies: Efficacy in Patients

Later-stage trials evaluated the efficacy and safety of Pazufloxacin in treating specific infections compared to existing standard-of-care antibiotics.

| Trial Focus | Comparator | Patient Population | Key Efficacy Findings | Safety Profile |

| Acute Respiratory/Urinary Tract Infections | Levofloxacin | 240 patients with acute infections | Overall efficacy was comparable to levofloxacin (77-93.5% for Pazufloxacin vs. 80.6-89.6% for levofloxacin). Bacterial clearance was also similar.[20] | No significant difference in adverse drug reactions. |

| Infectious Enteritis | N/A (Open-label) | 137 patients (Shigella, Salmonella etc.) | High overall clinical efficacy rate of 97.2% and bacteriological efficacy of 98.2% against Shigella spp.[16] | Low incidence of side effects (0.8%).[16] |

| Respiratory Tract Infections | Gatifloxacin | 209 patients with acute infections | Total effective rate of 94.06% for Pazufloxacin was comparable to 90.74% for gatifloxacin. Similar bacterial clearance rates.[17] | Adverse reaction rates were low and similar between groups.[17] |